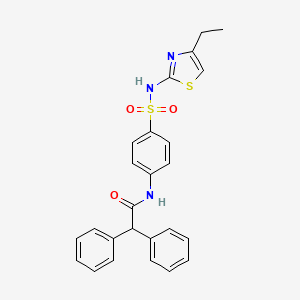

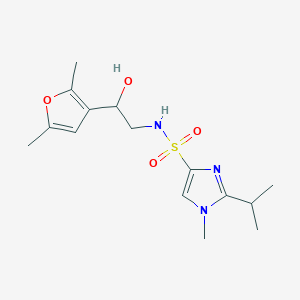

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

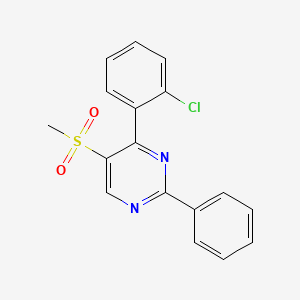

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The compound features a thiazole ring, a common structural motif in medicinal chemistry, which is linked to a sulfamoyl group and further connected to a phenyl ring with an acetamide moiety. The presence of the diphenylacetamide group suggests potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related N-phenylacetamide derivatives containing arylthiazole moieties involves the introduction of the thiazole ring into the amide scaffold. This process typically includes the use of NMR and HRMS for structural confirmation . The synthesis of similar sulfonamide compounds often involves reactions with sulfonyl chlorides followed by hydrolysis steps . These methods provide a framework for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques, including IR, NMR, and sometimes X-ray diffraction methods . The structure is influenced by the presence of different substituents, which can lead to various conformations and intramolecular interactions. For the compound , the molecular structure would likely be determined by the interactions between the thiazole ring, the sulfamoyl group, and the phenyl rings.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a range of chemical reactions, including interactions with transition metals to form complexes . These reactions can significantly alter the properties of the compound and are important for understanding its reactivity. The specific chemical reactions of this compound would depend on the functional groups present and their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. The electron behavior and wave function properties of these compounds can be investigated using computational tools like DFT . The solvation effects in different liquids can also be studied to understand the compound's behavior in various environments. The vibrational spectroscopic signatures provide insights into the molecular vibrations and the stability of the compound . Additionally, the compound's reactivity can be analyzed through MEP and NBO methods, which give information about charge transfer energies and intramolecular interactions .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

A study on the synthesis and pharmacological evaluation of diphenylamine derivatives, including Schiff bases and chalcones, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, through their structural modifications, exhibit significant potential in combating microbial resistance, suggesting a pathway for the development of new antibacterial agents (Rohit Kumar, Sushil Kumar, M. Khan, 2020).

Antioxidant Capacity and Application

Research into the antioxidant capacity of compounds like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and others provides insights into their application in evaluating the antioxidant potential of various substances. These studies underscore the role of structural features, such as the presence of sulfur or nitrogen atoms in rings, which may be relevant to the antioxidant activity of related compounds. The understanding of reaction pathways and the impact of specific substituents on antioxidant efficacy can inform the development of new antioxidants for food preservation, pharmaceuticals, and other applications (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Application in Environmental and Food Analysis

The use of antibodies in developing assays for detecting contaminants in food and the environment showcases the potential application of chemically modified compounds in creating sensitive and specific detection systems. Such applications highlight the importance of molecular design in enhancing the performance of biosensors and immunoassays, potentially relevant to compounds with similar functionalities for detecting various organic and inorganic pollutants (M. Fránek, K. Hruška, 2018).

Photocatalytic Degradation of Pollutants

Studies on the removal of pharmaceutical pollutants, such as sulfamethoxazole, from aqueous solutions using cleaner techniques highlight the significance of specific functional groups in facilitating photocatalytic degradation. The role of N-amine and carboxyl groups in the transformation reactions of pollutants underscores the potential for structurally related compounds to contribute to environmental remediation efforts (G. Prasannamedha, P. S. Kumar, 2020).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound exhibits potent antibacterial activity, making it a promising candidate for antibacterial therapeutic strategies .

Mode of Action

This compound interacts with its bacterial targets by penetrating the bacterial cell membranes . It is suggested that the compound, in conjunction with a cell-penetrating peptide, displays a distinctive mode of action .

Biochemical Pathways

It is known that the compound combines thiazole and sulfonamide, groups with known antibacterial activity . This suggests that it may interfere with the biosynthesis of certain bacterial lipids , a common mechanism of action for sulfonamide-based antimicrobials .

Result of Action

The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, particularly when used in conjunction with a cell-penetrating peptide, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes . It also shows negligible haemolytic activity towards human red blood cells , suggesting a degree of selectivity towards bacterial cells.

properties

IUPAC Name |

N-[4-[(4-ethyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c1-2-20-17-32-25(27-20)28-33(30,31)22-15-13-21(14-16-22)26-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYJEKXSGDSJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

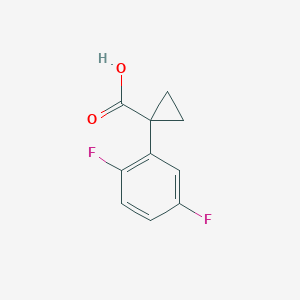

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)

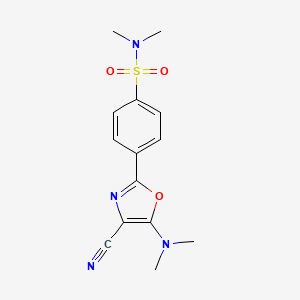

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

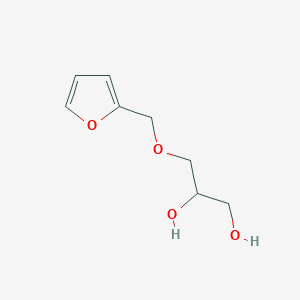

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)